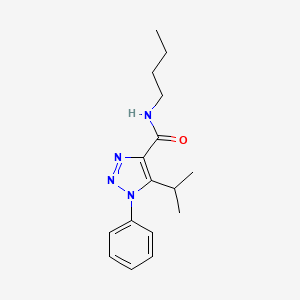

N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-butyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-4-5-11-17-16(21)14-15(12(2)3)20(19-18-14)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTLGDFDXHNTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.

-

Step 1: Synthesis of Azide Intermediate

Reagents: Sodium azide, appropriate alkyl halide

Conditions: Solvent (e.g., DMF), temperature (e.g., 50-60°C)

Reaction: R-Br + NaN₃ → R-N₃ + NaBr

-

Step 2: Cycloaddition Reaction

Reagents: Azide intermediate, alkyne

Catalyst: Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)

Conditions: Solvent (e.g., t-BuOH/H₂O), room temperature

Reaction: R-N₃ + R’-C≡CH → 1,2,3-triazole

-

Step 3: Functionalization

Reagents: Appropriate carboxylic acid derivative

Conditions: Solvent (e.g., DCM), coupling agents (e.g., EDC, HOBt)

Reaction: 1,2,3-triazole + R-COOH → this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Hydrolysis and Carboxamide Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

This reaction is critical for further derivatization, as demonstrated in studies where 4-carboxamide-5-aryl-2H-1,2,3-triazoles were hydrolyzed using LiOH in MeOH:THF:H₂O (1:2:1) to yield carboxylic acids .

Key Conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrolysis | LiOH, MeOH:THF:H₂O | 85–95% |

Coupling Reactions and Amide Bond Formation

The carboxamide group participates in coupling reactions to generate structurally diverse analogs. For instance:

-

EDC/HOBt-mediated coupling : Carboxylic acid derivatives react with amines (e.g., arylamines, hydroxyamidines) in DMF to form substituted carboxamides .

-

Suzuki–Miyaura cross-coupling : Triazole derivatives with aryl halides undergo palladium-catalyzed coupling with boronic acids (e.g., THF:H₂O, Pd(OAc)₂, K₂CO₃) .

Example Reaction :

Notable Modifications :

-

Installation of N-hydroxyamidine or sulfamide groups enhances bioactivity (IC₅₀ values: 92–94 nM for IDO1 inhibition) .

-

Adamantylamine or tert-butyl carbamate substitutions improve pharmacokinetic properties .

Triazole Ring Reactivity

The 1,2,3-triazole core exhibits stability but can engage in:

-

1,3-Dipolar cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization .

-

Metal coordination : Interaction with heme groups in enzymes via nitrogen lone pairs .

Structural Insights :

-

The triazole’s N2 and N3 atoms coordinate with catalytic residues (e.g., Ser235, Phe226) in enzyme binding .

-

Halogen substituents (Cl/F) on the phenyl ring enable π-stacking and halogen bonding with aromatic amino acids .

Electrophilic and Nucleophilic Substitutions

-

Aromatic electrophilic substitution : The phenyl group undergoes halogenation or nitration, though steric hindrance from the isopropyl group may limit reactivity.

-

Nucleophilic acyl substitution : The carboxamide’s carbonyl carbon reacts with nucleophiles (e.g., Grignard reagents) under anhydrous conditions.

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 250°C without melting .

-

Photodegradation : Susceptible to UV-induced cleavage of the triazole ring in polar solvents.

This compound’s reactivity is primarily governed by its carboxamide and triazole moieties, enabling applications in medicinal chemistry and materials science. Further studies should explore its catalytic and supramolecular interactions.

Scientific Research Applications

Structural Characteristics

N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide features a triazole ring, which is known for its diverse biological activities. The compound includes:

- A triazole ring that contributes to its reactivity and biological activity.

- A carboxamide group , which enhances interactions with enzymes and receptors.

- Butyl and isopropyl groups , which influence solubility and metabolic pathways.

The synthesis of this compound typically involves the Huisgen azide-alkyne cycloaddition reaction, often catalyzed by copper or palladium.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies suggest that the compound can interact with specific enzymes or receptors involved in cancer proliferation. Its structure allows for effective binding to biological targets, which is critical in developing therapeutic agents.

A study highlighted the compound's potential as an anticancer agent by demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve modulation of signaling pathways related to cell growth and apoptosis .

Antimicrobial Properties

This triazole derivative has also shown promising antimicrobial activity against a range of pathogens. The presence of the triazole ring is crucial for its efficacy against bacterial and fungal strains. Structure-activity relationship studies indicate that modifications on the triazole structure can significantly enhance its antimicrobial potency.

Interaction Studies

Interaction studies employing molecular docking and binding affinity assays have revealed that this compound can effectively bind to high-abundance proteins such as human serum albumin. The binding constants obtained from these studies suggest strong hydrophobic interactions play a significant role in the compound's efficacy .

Case Study: Binding Affinity Analysis

A comprehensive analysis was conducted using spectroscopic techniques to investigate the binding interactions between this triazole compound and human serum proteins. The results indicated a strong binding affinity, which is essential for drug design and development aimed at enhancing bioavailability and therapeutic effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Amino-1H-1,2,3-triazole | Amino group substitution | Antimicrobial | Lacks bulky alkyl groups |

| 5-Isopropyltriazole | Isopropyl group only | Anticancer | No phenyl or butyl substituents |

| 4-Carboxamide Triazoles | Carboxamide functionalization | Various enzyme inhibition | Different substituents lead to varied activity |

This compound stands out due to its combination of bulky substituents that may enhance lipophilicity and improve membrane permeability compared to simpler analogs .

Mechanism of Action

The mechanism of action of N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic processes.

Comparison with Similar Compounds

Position 1 (Aryl/alkyl groups):

- 1-Phenyl group (target compound): Aromatic substituents at position 1 enhance π-stacking with hydrophobic pockets in target proteins. For example, 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibited cytotoxicity against lung cancer A549 cells (IC₅₀ < 10 μM) via tubulin polymerization inhibition .

- 1-(4-Chlorophenyl) (compound I, CCDC: ZIPSEY) : Introduced halogenated aryl groups improve binding affinity; ZIPSEY showed moderate activity in antimicrobial assays .

- 1-(2,6-Difluorobenzyl) (Rufinamide) : This FDA-approved antiepileptic drug underscores the role of electronegative substituents in enhancing blood-brain barrier permeability .

Position 5 (Alkyl/amino groups):

- 5-Isopropyl (target compound): Bulky alkyl groups like isopropyl may enhance metabolic stability. In contrast, 5-amino analogs (e.g., 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide) disrupt bacterial SOS response by targeting LexA proteases .

- 5-Methyl (compound I) : Smaller alkyl groups reduce steric hindrance, favoring interactions with compact binding sites .

- 5-Trifluoromethyl : Derivatives with this group demonstrated 3–5-fold higher antiproliferative activity than foretinib (a c-Met inhibitor) in multiple cancer cell lines .

Carboxamide Substituents:

- N-butyl (target compound): Long alkyl chains on the carboxamide nitrogen may improve lipophilicity and membrane permeability. Similar N-aryl/alkyl derivatives, such as N-(2-(phenylamino)pyridin-3-yl) analogs, showed IC₅₀ values in the nanomolar range against A549 cells .

- N-(hydroxy-3-phenylpropan-2-yl) (ZIPSEY) : Polar substituents like hydroxyl groups enhance solubility but may reduce CNS penetration .

Key Structural and Functional Comparisons

Table 1: Comparison of 1,2,3-Triazole-4-carboxamide Derivatives

Mechanistic Insights and Selectivity

- Anticancer Activity : Derivatives with bulky 5-substituents (e.g., trifluoromethyl) exhibit higher cytotoxicity, likely due to enhanced interaction with kinase domains (e.g., c-Met) .

- Antimicrobial Activity: Amino groups at position 5 enable hydrogen bonding with bacterial proteases (e.g., LexA), whereas halogenated aryl groups improve membrane penetration .

- Selectivity Challenges : N-butyl substitution in the target compound may reduce selectivity compared to polar analogs like ZIPSEY, which show moderate COX-2 inhibition (selectivity ratio 6.99) .

Biological Activity

N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Molecular Formula: CHNO

Molecular Weight: 286.37 g/mol

IUPAC Name: N-butyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide

The compound is synthesized primarily through the Huisgen 1,3-dipolar cycloaddition reaction, a method known for its efficiency in forming triazole rings .

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition: The compound demonstrates the ability to bind to active sites of specific enzymes, inhibiting their functions. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt tumor growth pathways .

- Antimicrobial Activity: It has been shown to disrupt cellular membranes and interfere with metabolic processes in microbial cells, which contributes to its antimicrobial properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 10.5 | Induction of apoptosis |

| NCI-H460 (Lung) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 12.3 | Inhibition of metabolic pathways |

These findings suggest that the compound may serve as a lead in developing new anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This effect can be attributed to its ability to modulate signaling pathways associated with inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-phenyl-1H-1,2,3-triazole-4-carboxamide | Lacks butyl and isopropyl groups | Moderate anticancer activity |

| N-butyl-1H-1,2,3-triazole-4-carboxamide | Lacks phenyl and isopropyl groups | Limited antimicrobial activity |

| 5-isopropyl-1-phenyl-1H-triazole-4-carboxamide | Lacks butyl group | Enhanced solubility but reduced potency |

The presence of both butyl and isopropyl groups in N-butyl-5-isopropyl-1-phenyl triazole enhances its solubility and biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Anticancer Activity: A recent study evaluated the efficacy of N-butyl-5-isopropyl triazole against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis in MCF7 cells with an IC value of 10.5 µM .

- Anti-inflammatory Mechanisms: Research demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting strong anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .

- Antimicrobial Efficacy: In microbial assays, N-butyl-5-isopropyl triazole exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What synthetic methodologies are recommended for N-butyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can high purity be ensured?

- Methodological Answer : The synthesis of triazole carboxamides typically involves multi-step reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of substituted anilines with isocyanides. For analogs like 3p (1-(2-fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide), General Procedure B includes reacting intermediates with sodium azide under catalytic conditions . Key steps:

-

Use Cu(I) iodide to accelerate cyclization.

-

Purify via column chromatography and validate purity via HPLC (≥98%) .

-

For N-butyl derivatives, substitute the aryl group in the starting material (e.g., 4-chlorophenyl in compound 8, Ev7) with phenyl and optimize reaction time/temperature to improve yield .

Table 1. Synthesis Yields of Analogous Triazole Carboxamides

Compound (Source) Substituents Yield (%) Characterization Methods 3p (Ev4) 5-isopropyl, 1-(2-fluorophenyl) Not reported ¹H/¹³C NMR, HRMS, HPLC N-butyl derivative (Ev7) 5-methyl, 1-(3-(4-chlorophenyl)benzo... 84 ¹H NMR, MS, elemental analysis

Q. Which spectroscopic and analytical techniques are critical for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Use DMSO-d6 or CDCl3 at 400 MHz to resolve substituent-specific shifts (e.g., triazole protons at δ 7.5–8.5 ppm; isopropyl CH3 at δ 1.2–1.4 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Validate C, H, N content (±0.3% deviation) .

- HPLC : Use reverse-phase C18 columns (ACN:H2O mobile phase) to assess purity .

Q. What enzymatic targets are commonly associated with triazole carboxamides, and how are inhibition assays designed?

- Methodological Answer : Triazole carboxamides often target enzymes like COX-2 or Wnt/β-catenin. For example:

- COX-2 Inhibition : Use ELISA kits to measure prostaglandin E2 (PGE2) reduction in LPS-stimulated macrophages, with celecoxib as a positive control .

- Wnt Pathway Inhibition : Employ luciferase reporter assays (e.g., HEK293T cells transfected with TCF/LEF reporters). IC50 values are calculated via dose-response curves (e.g., 1.2 nM for compound 3d) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve compounds, followed by dilution in assay buffers .

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the N-butyl or isopropyl substituents while monitoring activity retention .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 72-hour viability assays may show cytotoxicity not seen at 24 hours) .

- Orthogonal Validation : Confirm enzyme inhibition via multiple methods (e.g., fluorescence-based activity assays and Western blotting for target protein expression) .

Q. How can X-ray crystallography and SHELX software elucidate conformational dynamics?

- Methodological Answer :

-

Crystallization : Use vapor diffusion with PEG/ammonium sulfate precipitants. For triazoles, monoclinic systems (e.g., P21/c) are common .

-

Refinement : Process data with SHELXL (Ev2), applying restraints for anisotropic displacement parameters. Validate geometry via WinGX (e.g., bond angles ±0.005 Å) .

-

Analysis : Use ORTEP to visualize thermal ellipsoids and identify steric effects from bulky substituents (e.g., isopropyl groups) .

Table 2. Crystallographic Data for Triazole Analogs

Compound (Source) Space Group Unit Cell Parameters (Å) Refinement Software 1-Methoxy-5-methyl... (Ev21) P21/c a=11.46, b=6.43, c=15.82 SHELXL-2018

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 5KIR) or β-catenin (PDB: 1JDH). Set grid boxes to encompass active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with Gln203 of COX-2) .

Q. How is purity validated under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.